molecular formula C15H17NO2 B4266600 methyl 2-isobutyl-4-quinolinecarboxylate

methyl 2-isobutyl-4-quinolinecarboxylate

Cat. No. B4266600
M. Wt: 243.30 g/mol
InChI Key: HHVVFIJNGBPSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-isobutyl-4-quinolinecarboxylate, also known as β-carboline, is a naturally occurring compound found in a variety of plants and animals. It is a heterocyclic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of methyl 2-isobutyl-4-quinolinecarboxylate is not fully understood. It is thought to act by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the production of reactive oxygen species and to increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects
Methyl 2-isobutyl-4-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to have neuroprotective effects, including the inhibition of neuronal apoptosis and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

Methyl 2-isobutyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. It has been extensively studied for its potential therapeutic properties and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in pure form, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of methyl 2-isobutyl-4-quinolinecarboxylate. One area of research is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the investigation of its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Finally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Scientific Research Applications

Methyl 2-isobutyl-4-quinolinecarboxylate has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

methyl 2-(2-methylpropyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(2)8-11-9-13(15(17)18-3)12-6-4-5-7-14(12)16-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVFIJNGBPSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methylpropyl)quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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